8-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxylic acid
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Overview
Description
8-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxylic acid: is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a 4-methoxyphenyl group at the 8-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors. For instance, a common method involves the condensation of 2-aminopyrazine with an aldehyde or ketone under acidic conditions to form the imidazo[1,2-a]pyrazine ring system.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated imidazo[1,2-a]pyrazine intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the employment of more efficient catalysts and reagents to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyrazine core, potentially reducing double bonds within the ring system.
Substitution: The aromatic ring of the 4-methoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation under acidic conditions.
Major Products
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Formation of partially or fully reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
8-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxylic acid: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: Potential use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 8-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Targeting DNA/RNA: Binding to nucleic acids to interfere with their function.
Comparison with Similar Compounds
8-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxylic acid: can be compared with other imidazo[1,2-a]pyrazine derivatives:
8-(4-Morpholinyl)imidazo[1,2-a]pyrazine-2-carboxylate: Similar structure but with a morpholinyl group, showing different biological activity.
Imidazo[1,2-a]pyrazine-2-carboxylic acid: Lacks the 4-methoxyphenyl group, which may result in different pharmacological properties.
Imidazo[1,2-a]pyridine derivatives: These compounds have a pyridine ring instead of a pyrazine ring, leading to variations in chemical reactivity and biological activity.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-(4-methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-4-2-9(3-5-10)12-13-16-11(14(18)19)8-17(13)7-6-15-12/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEJHLOSCVUYKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CN3C2=NC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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